molecular formula C24H30N2O4 B6108584 3-(Azocan-1-ylmethyl)-9-ethylcarbazole;oxalic acid

3-(Azocan-1-ylmethyl)-9-ethylcarbazole;oxalic acid

Cat. No.: B6108584
M. Wt: 410.5 g/mol
InChI Key: PGDXTDBRUJTJSU-UHFFFAOYSA-N
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Description

3-(Azocan-1-ylmethyl)-9-ethylcarbazole;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azocan-1-ylmethyl)-9-ethylcarbazole;oxalic acid typically involves multi-step organic reactions. One common approach is the alkylation of 9-ethylcarbazole with azocan-1-ylmethyl chloride under basic conditions to form the intermediate 3-(Azocan-1-ylmethyl)-9-ethylcarbazole. This intermediate is then reacted with oxalic acid to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Azocan-1-ylmethyl)-9-ethylcarbazole;oxalic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

3-(Azocan-1-ylmethyl)-9-ethylcarbazole;oxalic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(Azocan-1-ylmethyl)-9-ethylcarbazole;oxalic acid involves its interaction with specific molecular targets. The azocane ring and carbazole moiety are believed to play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The oxalic acid group may enhance the compound’s solubility and facilitate its transport within biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Azocan-1-ylmethyl)-1H-indole
  • Methyl 3-(Azocan-1-yl)propanoate
  • Azocan-1-yl(oxo)acetic acid

Uniqueness

Compared to similar compounds, 3-(Azocan-1-ylmethyl)-9-ethylcarbazole;oxalic acid stands out due to its unique combination of functional groups.

Properties

IUPAC Name

3-(azocan-1-ylmethyl)-9-ethylcarbazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2.C2H2O4/c1-2-24-21-11-7-6-10-19(21)20-16-18(12-13-22(20)24)17-23-14-8-4-3-5-9-15-23;3-1(4)2(5)6/h6-7,10-13,16H,2-5,8-9,14-15,17H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDXTDBRUJTJSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCCCCCC3)C4=CC=CC=C41.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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